REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29])(=O)C.Cl.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29] |f:2.3|
|
Name
|
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the insoluble materials are filtered off
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane is distilled off
|
Type
|
CUSTOM
|
Details
|
to thereby leave crude crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane-ether (3:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29])(=O)C.Cl.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29] |f:2.3|
|
Name
|
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the insoluble materials are filtered off
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane is distilled off
|
Type
|
CUSTOM
|
Details
|
to thereby leave crude crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane-ether (3:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |